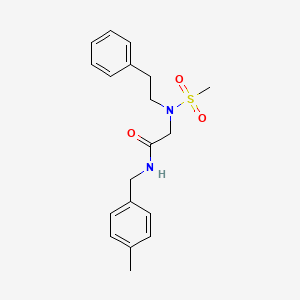
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide
Übersicht
Beschreibung
N-1-(4-methylbenzyl)-N-2-(methylsulfonyl)-N-2-(2-phenylethyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is involved in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. In preclinical studies, N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has been shown to reduce tumor burden and improve survival in mouse models of CLL and MCL. N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is its selective inhibitory effect on BTK, which reduces the potential for off-target effects. Another advantage is its ability to enhance the activity of other anti-cancer agents, which may improve the efficacy of combination therapies. However, one limitation of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is its potential for resistance development, which has been observed in preclinical models of CLL and MCL.
Zukünftige Richtungen
There are several future directions for the development of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide. One direction is the evaluation of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide in combination with other anti-cancer agents, such as venetoclax and lenalidomide, in clinical trials. Another direction is the investigation of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Furthermore, the development of resistance to N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide could be addressed by the identification of biomarkers that predict response to treatment and the development of novel BTK inhibitors with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, MCL, and WM. In vitro studies have shown that N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have demonstrated the efficacy of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide in reducing tumor burden and improving survival in mouse models of CLL and MCL.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-8-10-18(11-9-16)14-20-19(22)15-21(25(2,23)24)13-12-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPSLKPPVFMFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3498444.png)
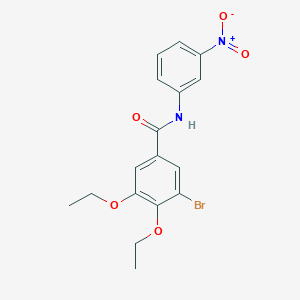
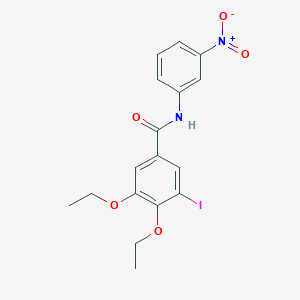

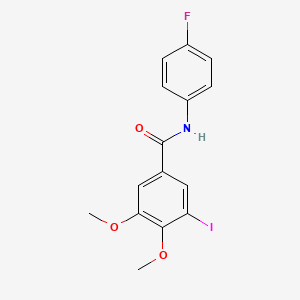

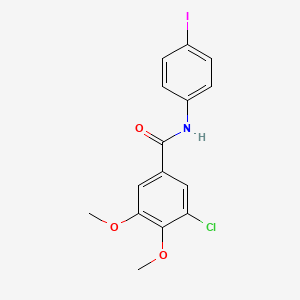
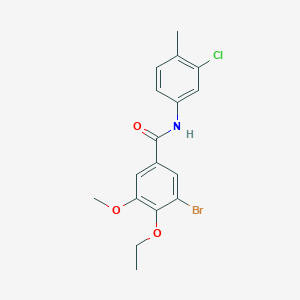
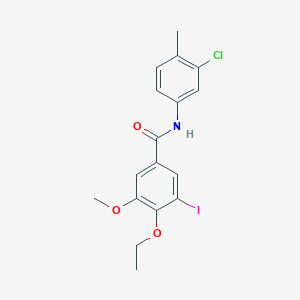
![2,6-dimethoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl acetate](/img/structure/B3498509.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498515.png)
![4-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B3498518.png)
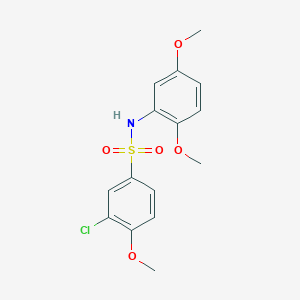
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3498531.png)